C18 Ceramide-13C2,D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

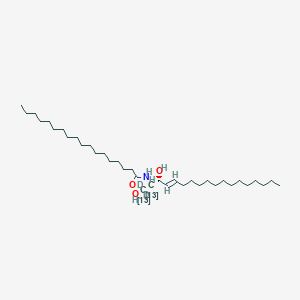

C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .

Scientific Research Applications

C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies of lipid metabolism and dynamics.

Biology: Employed in the study of cell signaling pathways and membrane dynamics.

Medicine: Investigated for its role in diseases such as diabetes, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and cosmetic products .

Mechanism of Action

C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

C16 Ceramide: Another sphingolipid ceramide with a shorter fatty acid chain.

C24 Ceramide: A sphingolipid ceramide with a longer fatty acid chain.

Dihydroceramide: A reduced form of ceramide lacking the double bond in the sphingosine backbone

Uniqueness

C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .

Biological Activity

C18 Ceramide-13C2,D2 is a specialized sphingolipid ceramide that has been modified with stable isotopes of carbon and deuterium. This compound is primarily utilized in scientific research, particularly in studies focusing on lipid metabolism and cellular signaling pathways. The isotopic labeling allows for enhanced tracking of metabolic processes, making it a valuable tool in understanding various biological activities and potential therapeutic applications.

- Molecular Formula : C18H37D2N1O2

- Molecular Weight : 569.95 g/mol

- Solubility : Slightly soluble in chloroform and very slightly soluble in methanol.

- Melting Point : 84-86°C

Isotopic Labeling

The incorporation of stable heavy isotopes (carbon-13 and deuterium) into the ceramide structure enhances the ability to study its behavior in biological systems. This feature allows researchers to conduct precise quantification and tracking of the compound's dynamics during metabolic processes.

This compound influences various biological processes through modulation of cellular pathways. Key mechanisms include:

- Inhibition of Mitochondrial Permeability Transition Pore (MPTP) : This action plays a significant role in apoptosis and cell survival, indicating potential applications in cancer research.

- Modulation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway : Alterations in this signaling pathway can affect cell growth and metabolism, linking this compound to metabolic diseases such as diabetes.

Research Findings

Recent studies have highlighted the compound's role in various health conditions:

- Cancer Research : this compound has been shown to induce apoptosis in cancer cells by modulating lipid metabolism, suggesting its potential as a therapeutic agent in oncology.

- Metabolic Disorders : The compound's ability to influence insulin signaling pathways makes it a candidate for research into insulin resistance and obesity-related conditions.

- Neurodegenerative Diseases : Investigations into its neuroprotective properties suggest that this compound may play a role in protecting against neurodegeneration.

Case Study 1: Cancer Cell Apoptosis

A study examined the effects of this compound on breast cancer cells, demonstrating that treatment led to significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Insulin Sensitivity

In a mouse model of high-fat diet-induced insulin resistance, administration of this compound improved insulin sensitivity by enhancing the activity of IRS-1 and IRS-2, crucial components of the insulin signaling pathway.

Comparative Analysis with Similar Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| C16 Ceramide | Shorter fatty acid chain sphingolipid ceramide | Less hydrophobic compared to C18 Ceramide |

| C24 Ceramide | Longer fatty acid chain sphingolipid ceramide | Greater hydrophobicity; different biological effects |

| Dihydroceramide | Reduced form of ceramide lacking double bonds | Different structural properties affecting function |

This compound stands out due to its isotopic labeling, which facilitates advanced research into lipid dynamics and metabolic pathways.

Applications in Research

The unique properties of this compound make it applicable across several fields:

- Pharmacokinetics Studies : Its isotopic labeling allows for detailed tracking of drug metabolism.

- Metabolic Research : Understanding lipid metabolism can lead to insights into obesity and related disorders.

- Cancer Therapeutics : Investigating its apoptotic effects can contribute to the development of novel cancer treatments.

Properties

Molecular Formula |

C36H71NO3 |

|---|---|

Molecular Weight |

570.0 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1 |

InChI Key |

VODZWWMEJITOND-ASBUDYAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.